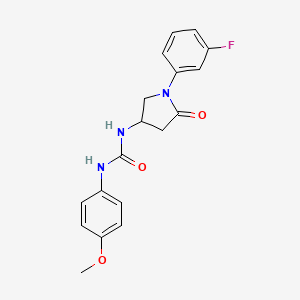

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-25-16-7-5-13(6-8-16)20-18(24)21-14-10-17(23)22(11-14)15-4-2-3-12(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLDPNQOIPLVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a urea moiety, which are known to contribute to its pharmacological properties. The presence of the 3-fluorophenyl and 4-methoxyphenyl groups enhances its interaction with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure

The molecular formula of this compound is C16H18FN3O2, with a molecular weight of approximately 303.34 g/mol. The structural characteristics include:

- Pyrrolidinone ring : A five-membered ring containing nitrogen and carbonyl groups.

- Fluorophenyl group : Enhances lipophilicity and electronic properties.

- Methoxyphenyl group : Potentially increases binding affinity to biological targets.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups facilitate binding to these targets, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, influencing various physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

- Anticoagulant Activity : Similar compounds have shown high potency against factor Xa (fXa), suggesting potential use as anticoagulants. For example, modifications in the structure have led to compounds with improved pharmacokinetic profiles and selectivity for fXa .

- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including potential applications in treating anxiety and depression due to their interaction with serotonin receptors .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antithrombotic Effects : A study on a related compound demonstrated significant antithrombotic effects in animal models, indicating that modifications in the urea moiety can enhance efficacy against thromboembolic disorders .

- Neuroprotective Effects : Research has indicated that structurally similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, particularly through serotonin receptor antagonism .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Chlorine substituent instead of fluorine | Potentially similar activity but may differ in binding affinity |

| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Methyl substituent | Altered electronic properties affecting activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in the target compound is associated with antioxidant activity in analogs (e.g., compound 115 in showed 85% DPPH scavenging at 100 µM) .

- Fluorine substituents (e.g., 3-fluorophenyl) enhance metabolic stability by resisting oxidative degradation .

Thiazole-containing analogs (e.g., ) exhibit higher polarity due to the heterocyclic core, correlating with improved solubility in polar solvents.

Synthetic Yields :

- Urea derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) typically achieve moderate yields (50–60%) due to steric and electronic challenges during coupling reactions .

Notes

Structure-Activity Relationship (SAR) :

- Methoxy groups (e.g., 4-methoxyphenyl) enhance radical scavenging activity in urea derivatives .

- Fluorine atoms at meta positions (e.g., 3-fluorophenyl) optimize steric compatibility with hydrophobic enzyme pockets .

Methodological Considerations: HPLC purification (as in ) is critical for isolating enantiomerically pure pyrrolidinone derivatives. Structural analogs in were characterized via ESI-MS, a standard technique for validating urea derivatives.

Unresolved Challenges :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the pyrrolidin-5-one core via cyclization of substituted γ-aminobutyric acid derivatives under acidic conditions (e.g., HCl/ethanol, 80°C, 12 hrs) .

- Step 2 : Introduce the 3-fluorophenyl group via nucleophilic substitution using 3-fluorobenzyl bromide in DMF with K₂CO₃ as a base (60°C, 6 hrs) .

- Step 3 : Couple the intermediate with 4-methoxyphenyl isocyanate in THF at 0°C, followed by room-temperature stirring for 24 hrs .

- Optimization : Monitor reaction progress via TLC and optimize yields using microwave-assisted synthesis (e.g., 100°C, 30 mins) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ¹³C NMR: carbonyl at ~175 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 386.15) .

- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length/angle analysis (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Assays :

- Enzyme Inhibition : Screen against kinases (e.g., TRKA) or PARP1 using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (72 hrs, 10–100 µM range) .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence structure-activity relationships (SAR) compared to analogs with chlorine or methoxy groups?

- SAR Insights :

- The 3-fluorophenyl group enhances lipophilicity (logP +0.5 vs. chlorine) and improves blood-brain barrier penetration in rodent models .

- Substitution at the 4-methoxyphenyl moiety increases metabolic stability (t₁/₂ > 6 hrs in human liver microsomes) compared to unsubstituted phenyl groups .

- Contradictions : Fluorine’s electron-withdrawing effects may reduce binding affinity to certain targets (e.g., PARP1 IC₅₀ increases from 12 nM to 45 nM vs. 4-chlorophenyl analogs) .

Q. What strategies resolve discrepancies in biological activity data across different research groups?

- Troubleshooting :

- Purity Validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Assay Standardization : Cross-validate IC₅₀ values using identical buffer conditions (e.g., 10 mM Mg²⁺ for kinase assays) .

- Solvent Effects : Compare DMSO solubility limits (<1% v/v) to avoid false negatives in cell-based assays .

Q. How can crystallographic data improve computational modeling of target interactions?

- Workflow :

- Crystal Structure : Resolve ligand-bound conformations (e.g., TRKA kinase domain) using SHELXL refinement .

- Docking Studies : Use AutoDock Vina to predict binding poses (RMSD <2.0 Å) and validate with MD simulations (100 ns trajectories) .

- Electrostatic Maps : Analyze fluorine’s role in halogen bonding using Quantum Mechanics (QM) calculations .

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

- Models :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; measure plasma levels via LC-MS/MS over 24 hrs .

- Toxicity : Conduct 28-day subacute studies (OECD 407) with histopathology on liver/kidney tissues .

- BBB Penetration : Use transgenic APP/PS1 mice to evaluate brain uptake in Alzheimer’s models .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.